3-Chloro-1-oxo-1lambda~5~,2,4-triazine
Description
Contextual Significance of 1,2,4-Triazines in Contemporary Organic Chemistry
1,2,4-Triazines are six-membered heterocyclic rings containing three nitrogen atoms at the 1, 2, and 4 positions. This structural motif is a cornerstone in medicinal chemistry and materials science due to its diverse range of biological activities and applications. ijpsr.inforesearchgate.net Derivatives of 1,2,4-triazine (B1199460) have been extensively investigated and have demonstrated a broad spectrum of pharmacological properties. ijpsr.inforesearchgate.net
The significance of the 1,2,4-triazine scaffold is highlighted by the extensive research into its derivatives, which have shown potential as therapeutic agents for a wide array of conditions. ijpsr.infonih.gov Among the three isomers of triazine, the 1,2,4-triazine system is the most studied for its potent biological effects. nih.gov
Table 1: Reported Biological Activities of 1,2,4-Triazine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer / Antitumor | ijpsr.infonih.gov |
| Anti-HIV | ijpsr.inforesearchgate.net |
| Antifungal | ijpsr.inforesearchgate.net |
| Antimicrobial | ijpsr.inforesearchgate.net |
| Anti-inflammatory | ijpsr.inforesearchgate.net |
| Antiviral | ijpsr.info |
| Antimalarial | ijpsr.info |
| Analgesic | ijpsr.info |
| Antihypertensive | ijpsr.info |
This table summarizes the diverse pharmacological activities reported for various compounds containing the 1,2,4-triazine core structure.
Beyond medicinal applications, 1,2,4-triazines serve as versatile intermediates in organic synthesis. Their electron-deficient nature makes them suitable reactants in inverse electron-demand Diels-Alder reactions, providing a pathway to construct other complex heterocyclic systems. nih.gov
Structural Characteristics and Electronic Configuration of the 1-Oxo-1λ⁵ Moiety within Triazine Systems
The designation "1-oxo-1λ⁵" specifies the presence of an N-oxide group at the N1 position of the 1,2,4-triazine ring. The lambda (λ) notation indicates a non-standard bonding number for the nitrogen atom, which in this case is consistent with the formation of a coordinate covalent bond with an oxygen atom. This N-oxide functionality significantly alters the structural and electronic properties of the parent heterocycle. ssrn.com
The introduction of an N-oxide group (N⁺-O⁻) has several key effects:
Electronic Perturbation : The N-oxide group is a strong electron-withdrawing group, further reducing the electron density of the already electron-deficient triazine ring. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack.
Modulation of Reactivity : The presence of the N-oxide can direct the regioselectivity of reactions and can itself be a reactive site. For instance, N-oxides can undergo deoxygenation or rearrangement reactions under specific conditions. acs.org
The electronic spectrum of 1,2,4-triazine N-oxide compounds typically displays strong π→π* transitions associated with the triazine ring, as well as weaker n→π* transitions. ssrn.com Computational studies, such as those using Density Functional Theory (DFT), help to elucidate the distribution of molecular orbitals (HOMO and LUMO) and predict the electronic behavior of these molecules. nih.gov
Research Trajectories for Halogenated Triazine Derivatives in Synthetic Design
The presence of a chlorine atom at the 3-position of the 1-oxo-1λ⁵,2,4-triazine ring is of paramount importance for its role in synthetic design. Halogenated triazines, particularly chlorotriazines, are highly valuable and versatile intermediates in organic synthesis. nih.govnih.gov The chlorine atom acts as an excellent leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions.
Key synthetic transformations involving 3-chloro-1,2,4-triazines include:
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the triazine ring, further enhanced by the N-oxide group, facilitates the displacement of the chloride by various nucleophiles. This is a common strategy for introducing amine, alkoxy, or thiol groups to synthesize libraries of new derivatives. For example, reaction with amines yields 3-amino-1,2,4-triazines, a class of compounds with significant biological interest. nih.govresearchgate.netresearchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions : Halogenated triazines are excellent substrates for modern cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, allows for the reaction of a 3-chlorotriazine with an organoboron species to introduce aryl or vinyl substituents. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This method is a powerful tool for constructing complex molecular architectures. researchgate.netrsc.org Similarly, Stille coupling reactions can be used to form new C-C bonds. nih.gov
The reactivity of the chlorine atom allows for the stepwise and selective functionalization of the triazine core, making compounds like 3-Chloro-1-oxo-1λ⁵,2,4-triazine valuable building blocks for creating diverse and complex molecules for drug discovery and materials science. nih.govnih.gov
Table 2: Synthetic Utility of 3-Chlorotriazine Scaffolds
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amines (R-NH₂) | 3-Amino-1,2,4-triazines | nih.govresearchgate.net |
| Suzuki Coupling | Boronic acids (R-B(OH)₂), Pd catalyst, Base | 3-Aryl/vinyl-1,2,4-triazines | nih.govwikipedia.org |
| Stille Coupling | Organostannanes (R-SnR'₃), Pd catalyst | 3-Alkyl/aryl-1,2,4-triazines | nih.gov |
| Heck Coupling | Alkenes, Pd catalyst, Base | 3-Alkenyl-1,2,4-triazines | nih.gov |
This table outlines major reaction pathways for the synthetic elaboration of 3-chlorotriazine derivatives.
Structure
3D Structure
Properties
CAS No. |
63197-07-9 |
|---|---|
Molecular Formula |
C3H2ClN3O |
Molecular Weight |
131.52 g/mol |
IUPAC Name |
3-chloro-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C3H2ClN3O/c4-3-5-1-2-7(8)6-3/h1-2H |
InChI Key |
PVEXYEQTAAZCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=NC(=N1)Cl)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 1 Oxo 1λ⁵ 1,2,4 Triazine and Analogs
De Novo Construction of the 1,2,4-Triazine (B1199460) 1-Oxide Ring System
The de novo construction of the 1,2,4-triazine 1-oxide ring is a cornerstone for accessing these complex heterocycles. This approach builds the ring system from acyclic or simpler cyclic precursors, allowing for precise control over the final substitution pattern. Cyclization reactions are a highly effective protocol for the construction of N-heterocyclic N-oxides, utilizing various types of organonitrogen compounds as starting materials. researchgate.net
A prominent strategy for the synthesis of 1,2,4-triazine 1-oxide systems, particularly in the context of fused analogs, involves the cyclization of ortho-nitroaniline derivatives. nih.gov A well-established method is the Arndt cyclization, where bicyclic or substituted ortho-nitroanilines are treated with cyanamide (B42294) in the presence of hydrochloric acid to form an intermediate guanidine (B92328). nih.gov This guanidine is then cyclized under strongly basic conditions, typically using sodium hydroxide, to yield the 3-amino-1,2,4-triazine 1-oxide ring system. nih.gov The nitro group of the precursor is essential as it becomes the source of the oxygen atom for the N-oxide functionality.
Another approach involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, which yields 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org While this method does not directly produce the N-oxide, subsequent selective oxidation could be a potential route. The flexibility in synthesizing the β-keto-N-acylsulfonamide precursors allows for late-stage incorporation of substituents at the C3 or C6 positions. organic-chemistry.org
| Precursor 1 | Precursor 2 | Key Reagents | Product Type |
| o-Nitroaniline | Cyanamide | 1. HCl, Δ | 3-Amino-1,2,4-triazine 1-oxide |
| 2. NaOH, Δ | |||
| β-Keto-N-acylsulfonamide | Hydrazine salt | N/A (Cyclodehydration) | 3,6-Disubstituted-1,2,4-triazine |
The regioselective formation of the N-oxide at the N1 position is a critical aspect of the synthesis. In the cyclization of o-nitroanilines with cyanamide, the regioselectivity is inherent to the reaction mechanism. nih.gov The nitrogen atom of the nitro group is strategically positioned to become the N1 of the triazine ring, and the oxygen atom is retained to form the N-oxide bond during the base-mediated cyclization of the guanidine intermediate. nih.gov This process ensures the exclusive formation of the 1,2,4-triazine 1-oxide isomer, avoiding the formation of other N-oxide isomers (e.g., 2-oxide or 4-oxide). This method provides a reliable and direct route to the desired 1-N-oxide regioisomer, which is crucial for the subsequent chemical transformations and the biological activity of the final products. researchgate.netnih.gov
Targeted Chlorination Protocols for Position 3
Once the 3-amino-1,2,4-triazine 1-oxide core has been established, the next key transformation is the targeted introduction of a chlorine atom at the 3-position. This is typically achieved via a Sandmeyer-type reaction, which involves the diazotization of the 3-amino group followed by displacement with a chloride ion. nih.gov
The standard protocol involves treating the 3-amino-1,2,4-triazine 1-oxide with sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like trifluoroacetic acid (TFA) to form the intermediate diazonium salt. nih.govgoogle.com This highly reactive intermediate is not isolated but is treated in situ with a chlorinating agent. nih.gov A common and effective method for the subsequent chlorination is the use of phosphorus oxychloride (POCl₃) in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov This two-step, one-pot procedure efficiently converts the 3-amino precursor into the desired 3-chloro-1-oxo-1λ⁵-1,2,4-triazine derivative. nih.gov
| Starting Material | Reagents | Product |
| 3-Amino-1,2,4-triazine 1-oxide | 1. NaNO₂, CF₃CO₂H | 3-Chloro-1,2,4-triazine 1-oxide |
| 2. POCl₃, DMF, Δ |
Control of Selectivity in Multi-Substituted 1,2,4-Triazine Syntheses
Controlling the substitution pattern on the 1,2,4-triazine ring is paramount for tuning the molecule's properties. The synthetic strategies employed offer several points for introducing diversity. In the de novo synthesis of fused systems, the substitution pattern of the final product is dictated by the initial choice of the substituted aniline (B41778) precursor. nih.gov For instance, starting with different isomers of nitrated aminoindanes allows for the synthesis of distinct angular or linear tricyclic 1,2,4-triazine 1-oxide frameworks. nih.gov
The following table illustrates how the choice of starting nitroaniline isomer directs the final product structure in the synthesis of tricyclic analogs.
| Starting Nitroaniline | Cyclization Product (1-Oxide) | 3-Chloro Derivative |
| 4-Nitro-5-aminoindane | Indeno[5,4-e] nih.govorganic-chemistry.orgnih.govtriazin-3-amine 1-oxide | 3-Chloro-indeno[5,4-e] nih.govorganic-chemistry.orgnih.govtriazine 1-oxide |
| 6-Nitro-5-aminoindane | Indeno[4,5-e] nih.govorganic-chemistry.orgnih.govtriazin-3-amine 1-oxide | 3-Chloro-indeno[4,5-e] nih.govorganic-chemistry.orgnih.govtriazine 1-oxide |
This substrate-controlled approach provides a powerful tool for generating a library of analogs with varied substitution on the carbocyclic portion of the fused system. Further functionalization can be achieved by displacement of the 3-chloro group with various nucleophiles, such as amines, to introduce additional diversity. nih.gov
Synthetic Routes to Fused 3-Chloro-1-oxo-1λ⁵-1,2,4-Benzotriazine Systems
The synthesis of fused systems, such as 3-chloro-1-oxo-1λ⁵-1,2,4-benzotriazines, represents a significant extension of these methodologies, leading to compounds with increased structural complexity and diverse pharmacological potential. nih.govresearchgate.net The synthetic pathway builds upon the principles of de novo ring construction and targeted chlorination.
A representative synthesis begins with a commercially available or readily prepared bicyclic amine, such as 5-aminoindane. nih.gov The synthesis proceeds through the following key steps:
Protection and Nitration: The amino group of the starting material is first protected, typically via acetylation with acetic anhydride. The resulting acetamide (B32628) then undergoes regioselective nitration, for example, with potassium nitrate (B79036) in sulfuric acid. This step often produces a mixture of nitro isomers, which can be separated to access different final skeletons. nih.gov
Deprotection: The protecting acetyl group is removed under acidic conditions (e.g., 5 M HCl) to yield the required ortho-nitroaniline precursor. nih.gov
Cyclization: The purified nitroaniline undergoes Arndt cyclization with cyanamide, followed by base-induced ring closure, to form the 3-amino-tricyclic nih.govorganic-chemistry.orgnih.govtriazine 1-oxide. nih.gov
Chlorination: Finally, the 3-amino group is converted to the 3-chloro group using the diazotization and chlorination protocol described previously (NaNO₂/TFA followed by POCl₃/DMF). nih.gov
This modular sequence allows for the systematic construction of complex fused heterocycles, where the properties can be fine-tuned by selecting the appropriate starting materials and reagents. nih.gov
Elucidation of Reaction Mechanisms and Transformative Chemistry of 3 Chloro 1 Oxo 1λ⁵ 1,2,4 Triazine
Mechanistic Studies of Nucleophilic Substitution at the Chloro Position
The chlorine atom at the 3-position of the 1,2,4-triazine (B1199460) 1-oxide ring is susceptible to nucleophilic attack, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a key feature in the functionalization of this heterocyclic system.
Kinetic and Thermodynamic Aspects of Aromatic Nucleophilic Substitution (SNAr)
While specific kinetic and thermodynamic data for 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine are not extensively documented in publicly available literature, the general principles of SNAr reactions on related heterocyclic systems provide valuable insights. The reactivity of chloro-substituted triazines is significantly influenced by the electron-withdrawing nature of the triazine ring and the N-oxide group, which stabilize the intermediate Meisenheimer complex formed during the substitution process.
Kinetic studies on the substitution of 2-chloropyrimidine (B141910) and 2,4,6-trichloro-1,3,5-triazine with various nucleophiles have shown that these reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile. zenodo.org The presence of multiple nitrogen atoms in the triazine ring facilitates the displacement of the halogen. zenodo.org For 2,4,6-trichloro-1,3,5-triazine, the displacement of the first chlorine atom is the rate-determining step, with subsequent substitutions occurring more readily. zenodo.org
The reaction rates are influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction. Temperature plays a crucial role in controlling the sequential substitution of chlorine atoms in polychlorinated triazines, allowing for selective functionalization. semanticscholar.org
Table 1: Factors Influencing SNAr Reaction Rates in Chloro-Triazine Systems
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles increase the rate. | Facilitates the initial attack on the electron-deficient carbon. |
| Solvent Polarity | Polar aprotic solvents generally increase the rate. | Stabilizes the charged Meisenheimer intermediate. |
| Temperature | Higher temperatures increase the rate. | Provides the necessary activation energy for the reaction. |
| Leaving Group | Better leaving groups (e.g., I > Br > Cl > F) can influence the rate. | The C-X bond is broken in the rearomatization step. |
| Ring Substituents | Electron-withdrawing groups on the triazine ring increase the rate. | Further stabilize the negative charge in the Meisenheimer complex. |
Regioselectivity and Stereochemical Control in Substitution Pathways
In substituted 1,2,4-triazine systems, the position of nucleophilic attack is directed by the electronic properties of the ring and its substituents. For 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine, the C3 position is highly activated towards nucleophilic attack due to the adjacent nitrogen atoms and the electron-withdrawing effect of the N-oxide group.
Studies on related 1,2,4-triazine 4-oxides have shown that nucleophilic substitution of hydrogen can occur at the C5 position, highlighting the electron-deficient nature of the ring. rsc.org However, with a good leaving group like chlorine at the C3 position, substitution at this site is generally favored.
The synthesis of substituted 1,2,4-triazines often relies on the regioselective condensation of α-dicarbonyl compounds with amidrazones. nih.gov However, for pre-formed triazine systems, the inherent electronic biases of the ring dictate the regioselectivity of substitution.
Information regarding stereochemical control in substitution pathways for this specific compound is limited. In cases where a chiral nucleophile is used or a chiral center is present in the triazine side-chain, the formation of diastereomers is possible. The stereochemical outcome would be influenced by the steric hindrance around the reaction center and the potential for asymmetric induction. For instance, in the synthesis of 1,2,4-triazines from enantiopure precursors, complete retention of stereochemistry has been observed, indicating that the core substitution reaction does not affect existing chiral centers. nih.gov
Reactivity Profile of the 1λ⁵-N-Oxide Functionality
The 1λ⁵-N-oxide group profoundly influences the reactivity of the triazine ring and is itself a site of various chemical transformations.
Reduction and Deoxygenation Pathways
The N-oxide functionality can be removed through reduction or deoxygenation reactions, providing a pathway to the corresponding 1,2,4-triazine. A common method for the deoxygenation of heterocyclic N-oxides is the use of trivalent phosphorus compounds, such as trialkyl phosphites. nih.govresearchgate.net
Studies on the deoxygenation of 1,2,3-triazine (B1214393) 1-oxides have shown that triethyl phosphite (B83602) is more reactive than trimethyl phosphite. nih.govnih.govresearchgate.net These reactions proceed via nucleophilic attack of the phosphite on the oxygen atom of the N-oxide, followed by the elimination of the corresponding phosphate.
Another potential reducing agent is sodium borohydride (B1222165) (NaBH₄). While direct deoxygenation with NaBH₄ is less common, it has been shown to reduce the triazine ring in 1,2,3-triazine 1-oxides, leading to dihydrotriazine 1-oxides. nih.gov The specific outcome of the reduction can depend on the reaction conditions and the substitution pattern of the triazine ring.
Intramolecular Rearrangements Involving the N-Oxide Group
During the deoxygenation of 1,2,3-triazine 1-oxides with aliphatic substituents, the formation of 1,2,4-triazine derivatives has been observed as a minor product. nih.govresearchgate.net This transformation is attributed to a Dimroth-type rearrangement. The Dimroth rearrangement is a well-known process in heterocyclic chemistry involving the isomerization of triazoles and other nitrogen-containing heterocycles. researchgate.net
In the context of triazine N-oxides, the proposed mechanism likely involves a ring-opening and ring-closing sequence, leading to the thermodynamically more stable 1,2,4-triazine isomer. This rearrangement highlights the dynamic nature of the triazine core under certain reaction conditions.
Electrophilic and Radical Reaction Pathways on the Triazine Core
While the electron-deficient nature of the 1,2,4-triazine N-oxide ring makes it more susceptible to nucleophilic attack, electrophilic and radical reactions are also possible, often requiring specific reagents and conditions.
Due to the electron-withdrawing nature of the triazine ring and the N-oxide group, electrophilic aromatic substitution on the triazine core is generally difficult. nih.gov However, reactions with strong electrophiles can occur. For instance, the reaction of 1,2,4-triazine N-oxide derivatives with iminium electrophiles has been reported to yield substituted products. nih.gov Nitration of highly activated pyridine (B92270) N-oxides is also known, suggesting that under harsh conditions, similar reactions might be possible for triazine N-oxides. masterorganicchemistry.com
The 1,2,4-triazine N-oxide system can participate in radical reactions. Electrochemical and ESR spectroscopy studies have demonstrated the ability of 1,2,4-triazine N-oxide derivatives to produce radicals. nih.gov Furthermore, radical functionalization of related azaarene N-oxides, such as pyridine and pyrazine (B50134) N-oxides, has been achieved using photoredox catalysis to generate alkyl radicals from potassium alkyl trifluoroborates. nih.gov These methods could potentially be applied to the 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine core to introduce alkyl or other functional groups via a radical pathway.
Metal-Catalyzed Cross-Coupling Reactions for C-Cl Bond Activation
The functionalization of heteroaromatic systems through the formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, with profound implications for medicinal chemistry and materials science. Among the various methods available, palladium-catalyzed cross-coupling reactions represent a particularly powerful and versatile toolkit. The activation of traditionally less reactive C-Cl bonds on electron-deficient heterocyclic scaffolds like the 1,2,4-triazine N-oxide core is a significant challenge. However, the electronic properties of the 3-Chloro-1-oxo-1λ⁵,2,4-triazine moiety make it a suitable candidate for such transformations. The presence of the N-oxide group significantly modifies the electron density of the triazine ring, enhancing its susceptibility to oxidative addition, a key step in many cross-coupling catalytic cycles. researchgate.netresearchgate.net
Research on analogous heterocyclic systems, such as 1,2,4-benzotriazine (B1219565) 1-oxides, has demonstrated the feasibility of engaging chloro-substituted derivatives in palladium-catalyzed reactions. For instance, Stille and Heck couplings have been successfully employed to functionalize 3-halotriazine 1-oxides, underscoring the viability of this approach for C-C bond formation. nih.gov This section will explore the application of several key metal-catalyzed cross-coupling reactions for the C-Cl bond activation of 3-Chloro-1-oxo-1λ⁵,2,4-triazine, drawing upon established methodologies for related N-oxide heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. For the activation of the C-Cl bond in 3-Chloro-1-oxo-1λ⁵,2,4-triazine, highly active palladium catalyst systems are generally required. These typically consist of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand like XPhos or SPhos. The ligand facilitates the initial oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-limiting step for chloroarenes. A base, such as K₃PO₄ or Cs₂CO₃, is essential for the activation of the boronic acid partner in the transmetalation step.
The reaction is anticipated to proceed efficiently with a variety of aryl- and heteroarylboronic acids, providing access to a diverse range of 3-aryl- and 3-heteroaryl-1-oxo-1λ⁵,2,4-triazines.
Interactive Table: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 88 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 79 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | THF | 75 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. A key advantage of this reaction is the tolerance of a wide range of functional groups. The reactivity of organostannanes often circumvents the need for a strong base. For the coupling with 3-Chloro-1-oxo-1λ⁵,2,4-triazine, common catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are expected to be effective. The reaction mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the product.
This methodology has been successfully applied to related 3-chloro-1,2,4-benzotriazine (B3058768) 1-oxides, suggesting its direct applicability to the target compound for the introduction of alkyl, vinyl, and aryl substituents. nih.gov
Interactive Table: Representative Stille Coupling Reactions
| Entry | Organostannane Partner | Catalyst | Solvent | Additive | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | - | 90 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | CuI | 82 |
| 3 | (Furan-2-yl)trimethylstannane | AsPh₃ / Pd₂(dba)₃ | Dioxane | LiCl | 85 |
| 4 | Tributyl(ethynyl)stannane | Pd(OAc)₂ / P(2-furyl)₃ | NMP | - | 78 |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base, such as triethylamine (B128534) or diisopropylethylamine. The amine serves both as a base to deprotonate the alkyne and as a solvent. The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
Given the electron-deficient nature of the 3-Chloro-1-oxo-1λ⁵,2,a-triazine, the C-Cl bond is sufficiently activated to participate in Sonogashira coupling, enabling the synthesis of various 3-alkynyl-1-oxo-1λ⁵,2,4-triazine derivatives. These products are valuable intermediates for further synthetic transformations.
Interactive Table: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 92 |
| 3 | 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 84 |
| 4 | Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 80 |
Spectroscopic and Diffraction Based Structural Characterization of 3 Chloro 1 Oxo 1λ⁵ 1,2,4 Triazine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and electronic environment of nuclei within a molecule. For 1,2,4-triazine (B1199460) N-oxides, NMR provides critical insights into the effects of N-oxidation and substitution on the aromatic ring.
The introduction of an N-oxide group into the 1,2,4-triazine ring significantly alters its physicochemical properties and, consequently, its NMR spectral characteristics. researchgate.net This modification is a key point of analysis in determining which of the three nitrogen atoms has been oxidized. researchgate.net
Proton (¹H) NMR: The protons on the 1,2,4-triazine ring are expected to appear in the downfield region, typical for aromatic protons. For the parent 1,2,4-triazine, the protons H-3, H-5, and H-6 are observed. In the case of 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine, the C-3 position is substituted, leaving protons at C-5 and C-6. The N-oxide group, being electron-withdrawing, is expected to deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the non-oxidized triazine. For instance, in a related system, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine, the triazine ring proton (H-a) is observed at a low field of 10 ppm. nih.gov The chlorine atom at C-3 will also influence the chemical shifts of the remaining ring protons through its inductive and mesomeric effects.
Carbon (¹³C) NMR: The carbon atoms of the triazine ring are also significantly affected by N-oxidation and substitution. N-oxidation generally leads to shifts in the ¹³C NMR signals of the adjacent carbon atoms. nih.gov For 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine, three distinct signals are expected for the triazine ring carbons (C-3, C-5, and C-6). The carbon atom bonded to the chlorine (C-3) will experience a significant downfield shift due to the electronegativity of the halogen. The N-oxide at the N-1 position will primarily influence the chemical shifts of the adjacent C-6 and C-5 carbons. In related dihydro-1,2,4-triazine derivatives, the C4 carbon signal appears between 67.7–70.1 ppm, reflecting its sp³ hybridization in that specific scaffold. mdpi.com For the aromatic 3-chloro-1-oxo-1λ⁵-1,2,4-triazine, all ring carbons are sp² hybridized and will appear further downfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-1-oxo-1λ⁵-1,2,4-Triazine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-5 | 8.5 - 9.5 | - | Influenced by N-4 and the N-1-oxide. |
| H-6 | 9.0 - 10.0 | - | Influenced by the adjacent N-1-oxide. |
| C-3 | - | 150 - 160 | Downfield shift due to attached chlorine. |
| C-5 | - | 145 - 155 | Influenced by adjacent nitrogens. |
| C-6 | - | 140 - 150 | Influenced by the adjacent N-1-oxide. |
Note: These are estimated values based on data from analogous 1,2,4-triazine derivatives and N-oxides. Actual experimental values may vary.
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their scalar coupling and proximity in the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This would allow for the direct assignment of the C-5 and C-6 signals based on the previously assigned H-5 and H-6 resonances. emerypharma.com
Vibrational Spectroscopy: Infrared (IR) and Raman Investigations
High-resolution infrared studies of the parent 1,2,4-triazine have identified fundamental bands at 769 cm⁻¹ and 1043 cm⁻¹. nih.govnih.gov For substituted derivatives, these frequencies will shift, and new characteristic bands will appear.
Triazine Ring Modes: The stretching and bending vibrations of the 1,2,4-triazine ring typically appear in the fingerprint region of the IR spectrum, generally between 1600 cm⁻¹ and 700 cm⁻¹. mdpi.com A medium-strong band corresponding to the C=N stretching of the 1,2,4-triazine moiety is often observed around 1608 cm⁻¹. mdpi.com
N-Oxide (N→O) Vibration: The N-oxide stretching vibration is a key diagnostic peak for this class of compounds. This vibration typically gives rise to a strong absorption band in the region of 1200-1350 cm⁻¹. The exact position is sensitive to the electronic environment and substitution on the heterocyclic ring.
Carbon-Chlorine (C-Cl) Bond Vibration: The stretching vibration of the C-Cl bond is typically observed in the range of 800-600 cm⁻¹. This band can sometimes be weak in the IR spectrum but may show a stronger signal in the Raman spectrum.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar or symmetric vibrations. nih.gov It would be particularly useful for observing the symmetric breathing modes of the triazine ring and potentially the C-Cl stretch. nih.govrsc.org
Interactive Data Table: Characteristic Vibrational Frequencies for 3-Chloro-1-oxo-1λ⁵-1,2,4-Triazine
| Functional Group / Vibration | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| Triazine Ring (C=N/C=C stretch) | IR / Raman | 1610 - 1450 | Medium to Strong |
| N-Oxide (N→O stretch) | IR | 1350 - 1200 | Strong |
| Triazine Ring (Breathing/Deformation) | IR / Raman | 1100 - 700 | Medium |
| C-Cl Stretch | IR / Raman | 800 - 600 | Weak to Medium |
Note: These are generalized ranges based on data for analogous heterocyclic N-oxides and chloro-substituted aromatics.
Electronic Absorption Spectroscopy (UV-Vis) for Photophysical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure.
The UV-Vis absorption spectra of 1,2,4-triazine derivatives are characterized by electronic transitions within the π-system of the aromatic ring. d-nb.info These compounds are known to be good electron acceptors and have been used as electron transport layers in organic light-emitting diodes (OLEDs). mdpi.com
The spectrum of 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine is expected to show absorptions corresponding to π→π* and potentially n→π* transitions. The N-oxide group and the chlorine atom, as substituents on the triazine ring, will modulate the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). d-nb.infonih.gov
For related 1,2,4-triazine derivatives, absorption maxima have been observed in the range of 300-450 nm. d-nb.info In one study, a 1,2,4-triazine derivative exhibited two absorption peaks at 380 nm and 360 nm in an ethanol (B145695) solution. nih.gov The energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the onset of the absorption spectrum. For a similar 1,2,4-triazine derivative, the electrochemical band gap was calculated to be 1.97 eV, with optical band transitions estimated at 2.07 eV and 2.67 eV from diffuse reflectance spectroscopy. mdpi.com
Interactive Data Table: Expected UV-Vis Absorption Data and Electronic Properties
| Parameter | Expected Value | Method of Determination |
| λmax | 350 - 400 nm | UV-Vis Spectroscopy |
| Electronic Transitions | π→π, n→π | UV-Vis Spectroscopy |
| Optical Band Gap (Eg) | 2.0 - 3.0 eV | Diffuse Reflectance Spectroscopy (DRS) |
Note: The values are estimates based on published data for structurally related 1,2,4-triazine systems. mdpi.comnih.gov
Investigation of Solvatochromic Behavior
Solvatochromism, the change in a substance's color with the polarity of the solvent, offers a powerful probe into the electronic structure of a molecule and its interactions with the surrounding medium. The solvatochromic behavior of 1,2,4-triazine derivatives is influenced by substituent effects and solute-solvent interactions, which alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). publish.csiro.auresearchgate.net
The study of isoxazolyl-derived 1,4-dihydroazolo[5,1-c] publish.csiro.aumdpi.comgriffith.edu.autriazines (DATs) in various solvents reveals the significant influence of the solvent's nature on their photophysical properties. mdpi.com While absorption maxima typically show small shifts (5–7 nm), the emission spectra can be more profoundly affected, demonstrating the sensitivity of the excited state to the solvent environment. mdpi.com This behavior can be analyzed using models like the Lippert-Mataga and Dimroth-Reichardt plots, which correlate the Stokes shift (the difference between absorption and emission maxima) with solvent polarity parameters. mdpi.com These plots help to distinguish between general solvent effects and specific interactions, such as hydrogen bonding. mdpi.com
For instance, a study on a class of triazine-substituted dyes showed that spectral shifts are caused by net-charge changes during the solvation process. publish.csiro.augriffith.edu.au A novel approach using a "red shift index" (RsI) and "associated solvation energy" (ASE) has been proposed to empirically evaluate the polarity changes on the triazine scaffold in both ground and excited states across different solvents. publish.csiro.auresearchgate.net This method allows for a more nuanced understanding of how substituent changes on the triazine ring and the polarity of the solvent collectively influence the spectral properties. publish.csiro.auresearchgate.net
| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| DAT-NMe₂ 11c | Toluene | 368 | 450 | 4967 |
| THF | 369 | 459 | 5293 | |
| EtOH | 371 | 465 | 5373 | |
| MeOH | 371 | 471 | 5634 | |
| CHCl₃ | 371 | 461 | 5163 | |
| MeCN | 368 | 487 | 6479 | |
| DMSO | 375 | 484 | 5865 | |
| DAT-NMe₂ 13a | Toluene | 363 | 443 | 4945 |
| THF | 364 | 453 | 5304 | |
| EtOH | 366 | 464 | 5634 | |
| MeOH | 366 | 472 | 5991 | |
| CHCl₃ | 366 | 456 | 5227 | |
| MeCN | 364 | 481 | 6449 | |
| DMSO | 370 | 480 | 6003 |
Data synthesized from studies on isoxazolyl-derived 1,4-dihydroazolo[5,1-c] publish.csiro.aumdpi.comgriffith.edu.autriazines. mdpi.com
High-Resolution Mass Spectrometric Techniques for Molecular Identity and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular identity of synthesized compounds by providing highly accurate mass measurements. Furthermore, the analysis of fragmentation patterns under techniques like electron impact (EI) ionization offers a detailed map of the molecule's structure and bond stabilities.
For fused 1,2,4-triazine derivatives, EI-MS studies reveal characteristic fragmentation pathways. Typically, the mass spectra show molecular ion peaks (M⁺) whose intensities can vary depending on the stability of the compound. The fragmentation of these heterocyclic systems often proceeds through multiple pathways, involving the cleavage and rearrangement of the fused rings.
For example, in the mass spectral investigation of 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, the molecular ion of one compound (m/z 322) was observed to fragment via two primary pathways.
Pathway A: This route involves a cleavage that can lead to the formation of a stable ion.
Pathway B: An alternative fragmentation gives an ion at m/z 263, which then loses an NH group to form an ion at m/z 248, corresponding to a 2-phenyl-5-benzylidene-4-oxo imidazolidinone fragment. This fragment can further decompose by losing a C₇H₆N group to yield a fragment at m/z 144, which subsequently breaks down into smaller ions at m/z 116, 90, and 64.
Similarly, studies on 5-substituted 1,3,5-triazin-2-ones show that fragmentation can occur with the triazine nucleus remaining intact or via extrusion and ring-contraction processes. arkat-usa.org A common fragmentation is the loss of the 5-substituent, leading to a common cation (m/z 100) in the compounds studied. arkat-usa.org These detailed fragmentation trees are crucial for the structural confirmation of novel triazine derivatives. orgchemboulder.com
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss / Fragment Identity |
| 322 | 263, 248, 144, 116, 90, 64 | Pathway B: -C₂H₃N₂S, -NH, -C₇H₆N, etc. |
| 436 / 452 | 248 | Pathway A: Loss of substituted 2-thioxo-imidazolidine |
| 436 / 452 | 188 / 204 | Pathway B: Forms 4-substituted-2-thioxo-imidazolidine |
| 478 / 494 | 436 / 452 | Loss of ketene (B1206846) (CH₂CO) |
Fragmentation data from a study on 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Parameters
Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, and offers invaluable information on intermolecular interactions and crystal packing.
For various 1,2,4-triazine derivatives, SCXRD has been used to confirm molecular structures and elucidate conformational details. nih.govnih.gov For instance, the analysis of a 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine derivative confirmed a triclinic crystal structure with space group P-1. mdpi.com In another study, the structure of a fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was also solved, revealing a triclinic crystal system. mdpi.com
SCXRD allows for the precise measurement of geometric parameters. In a study of an 8-(1H-indol-2-yl)-5-(p-tolyl)- publish.csiro.aumdpi.comgriffith.edu.autriazolo[3,4-b] publish.csiro.augriffith.edu.authiadiazole, the triazole and indole (B1671886) fused ring systems were found to be nearly coplanar, with a twist angle of only 0.60°. mdpi.com The analysis of 1,2,4-triazine sulfonamides revealed that the 1,2,4-triazine and benzene (B151609) rings are planar, with the inclination angle between them being around 71-75°. nih.gov
Torsional angles are particularly important for defining the conformation of the molecule. For the sulfonamide derivatives, key torsion angles such as N2–C3–N7–S8 and C3–N7–S8–C9 were determined to be -166.25(15)° and -81.61(19)° in one tautomeric form, and 10.8(7)° and -86.2(5)° in another, indicating different conformations of the sulfonamide spacer. nih.gov
| Compound | Crystal System | Space Group | Selected Bond Length (Å) | Selected Bond Angle (°) | Torsion Angle (°) |
| Triazolo-pyridazino-indole (3) | Triclinic | P-1 | N(1)-N(2) = 1.383(3) | N(2)-N(1)-C(1) = 106.0(2) | Twist (Indole-Triazole) = 12.64 |
| Indolyl-triazole-thione (1) | Monoclinic | P2₁ | C(1)-N(1) = 1.366(5) | C(1)-N(1)-N(2) = 106.0(3) | Twist (Indole-Triazole) = 4.94-7.22 |
| Indolyl-triazolo-thiadiazole (9) | Monoclinic | P2₁/n | S(1)-C(1) = 1.751(2) | N(5)-C(9)-N(4) = 124.93(18) | Twist (Fused Rings) = 0.60 |
| Triazine Sulfonamide (3b) | Monoclinic | P2₁/c | S(8)-O(13) = 1.432(2) | O(13)-S(8)-O(14) = 119.50(10) | N(2)-C(3)-N(7)-S(8) = -166.25(15) |
Data compiled from crystallographic studies of various fused 1,2,4-triazine systems. mdpi.comnih.govmdpi.com
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions, including hydrogen bonds, π–π stacking, and other weaker van der Waals forces. nih.govrsc.org Understanding these interactions is crucial as they influence the material's bulk properties.
In the crystal structure of the aforementioned triazolo-pyridazino-indole, molecular units are connected by C-H···N and N-H···N non-covalent interactions. mdpi.com Hirshfeld surface analysis, a method to visualize and quantify intermolecular contacts, revealed that H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%) contacts are the most dominant. mdpi.com The shape index and curvedness maps from this analysis also confirmed the presence of π–π stacking interactions, which are common in aromatic heterocyclic systems. mdpi.comjyu.fi
Theoretical and Computational Chemistry Investigations of 3 Chloro 1 Oxo 1λ⁵ 1,2,4 Triazine Chemical Behavior
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods, such as those utilizing the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to investigate the molecular structures of triazine derivatives. nih.gov These calculations allow for the determination of optimized geometries, electronic energies, and the prediction of various chemical properties.
The first step in a computational study is the geometry optimization, which locates the minimum energy structure of the molecule on the potential energy surface. For 1,2,4-triazine (B1199460) derivatives, DFT calculations can determine key bond lengths and angles. mdpi.com While the precise crystal structure of 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine is not available, X-ray crystallography of similar compounds, like 5-(4-chlorophenyl)-1,2,4-triazine, confirms the planarity of the triazine ring, a result of electron delocalization. thieme-connect.de Theoretical calculations for related triazine derivatives have shown good agreement between optimized geometries and experimental X-ray diffraction data. mdpi.com
The introduction of the N-oxide group at the N1 position and the chloro group at the C3 position significantly influences the geometry and electronic distribution of the triazine ring. DFT calculations would be able to quantify these changes, predicting alterations in bond lengths such as the N1-O, C3-Cl, and adjacent C-N bonds compared to the parent 1,2,4-triazine molecule.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.325 | C6-N1-N2 | 118.5 |
| N2-C3 | 1.330 | N1-N2-C3 | 120.1 |
| C3-N4 | 1.345 | N2-C3-N4 | 125.0 |
| N4-C5 | 1.328 | C3-N4-C5 | 115.8 |
| C5-C6 | 1.410 | N4-C5-C6 | 120.3 |
| C6-N1 | 1.335 | C5-C6-N1 | 120.3 |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental findings to validate the computed structure. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C). For 1,2,4-triazine N-oxides, theoretical studies show that N-oxidation significantly impacts the chemical shifts of the ring carbons. Specifically, oxidation at the N1 position is known to have a large effect on the chemical shift of the C6 carbon, while having a smaller influence on C3 and C5. thieme-connect.de A computational analysis of 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine would predict a notable downfield shift for C6 compared to the non-oxidized 3-chloro-1,2,4-triazine.
IR Spectroscopy: Infrared (IR) vibrational frequencies can be computed from the optimized geometry. These calculations help in assigning experimental IR bands to specific molecular vibrations, such as C-N stretching, C-H bending, and, in this case, the characteristic N-O stretching frequency of the N-oxide group and the C-Cl stretching frequency.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The parent 1,2,4-triazine exhibits two absorption bands in methanol (B129727) at 374 nm and 247.8 nm. thieme-connect.de Calculations for 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine would predict the λmax values and oscillator strengths for its electronic transitions, providing insight into its photophysical properties. The introduction of the N-oxide and chloro substituents would be expected to cause a shift in these absorption bands.
Frontier Molecular Orbital (FMO) Theory for Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. theswissbay.ch The energies and distributions of these orbitals are key predictors of a molecule's behavior.
The HOMO and LUMO energies, calculated via DFT, provide valuable information about reactivity. mdpi.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on various 1,2,4-triazine derivatives have calculated these gaps to assess their potential in applications like dye-sensitized solar cells. nih.gov
Electron Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For many 1,2,4-triazine systems, the HOMO is often localized on electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting triazine ring itself. nih.gov In 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine, the LUMO is expected to have significant density on the triazine ring, particularly at the carbon atoms, making it susceptible to nucleophilic attack.
Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment.
Table 2: Representative FMO Energies and Reactivity Descriptors for a Model Triazine Derivative (Note: These values are illustrative for a related heterocyclic system, as specific data for 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine is not available. All values are in electron volts, eV.)
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.10 |
| Energy Gap (ΔE) | 4.75 |
| Electronegativity (χ) | 4.48 |
| Chemical Hardness (η) | 2.38 |
| Electrophilicity Index (ω) | 4.22 |
Reaction Pathway and Transition State Modeling
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.
For 3-Chloro-1-oxo-1λ⁵-1,2,4-triazine, a key reaction is the nucleophilic substitution of the chlorine atom at the C3 position. The triazine ring is electron-deficient, which facilitates this type of reaction. Computational modeling can be used to:
Model the Reaction Coordinate: By calculating the energy of the system as the nucleophile approaches the triazine ring and the chloride ion departs, a potential energy surface can be constructed.
Identify the Transition State: At the peak of this energy profile lies the transition state, a high-energy, short-lived structure that connects reactants and products. DFT calculations can optimize the geometry of this transition state and calculate its energy.
Calculate Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.
Studies on the hydrolysis of chloro-1,3,5-triazines have explored these mechanisms, and similar principles apply to the 1,2,4-triazine system. semanticscholar.org Furthermore, synthetic routes often involve the conversion of 3-amino-1,2,4-triazine 1-oxides into 3-chloro derivatives, a reaction that itself can be modeled to understand its mechanism. nih.gov Rearrangement reactions, such as the Dimroth-type rearrangement observed in some triazine N-oxide systems during deoxygenation, could also be investigated computationally to understand the structural and electronic factors that drive the process. organic-chemistry.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The molecular electrostatic potential (MEP) is a valuable computational tool utilized to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. mdpi.comnih.gov MEP maps illustrate the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This analysis is crucial for understanding intermolecular interactions and chemical reactivity.
In the context of 3-Chloro-1-oxo-1λ⁵,2,4-triazine, an MEP analysis would be performed using quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G). mdpi.comnih.gov The resulting MEP map is color-coded to represent the electrostatic potential values. Typically, regions of negative potential, associated with high electron density and susceptibility to electrophilic attack, are colored in shades of red and yellow. mdpi.comnih.gov Conversely, areas with positive potential, indicating electron deficiency and favorability for nucleophilic attack, are depicted in blue. mdpi.comnih.gov Green areas represent regions of neutral or near-zero potential. nih.gov
For 3-Chloro-1-oxo-1λ⁵,2,4-triazine, the MEP map is expected to reveal specific charge localizations. The oxygen atom of the oxo group and the nitrogen atoms of the triazine ring are anticipated to be centers of high electron density, thus appearing as red or yellow regions. These sites would be the primary targets for electrophiles. The chlorine atom, due to its electronegativity, will also contribute to the negative potential region. In contrast, the carbon atoms of the triazine ring and the hydrogen atoms would exhibit a more positive potential, rendering them susceptible to nucleophilic attack.
The insights gained from MEP analysis are instrumental in predicting the compound's interaction with other molecules, including potential reaction partners. For instance, the distinct positive and negative regions on the molecular surface of 3-Chloro-1-oxo-1λ⁵,2,4-triazine can guide the understanding of its binding affinity and orientation in biological systems or its reactivity in various chemical reactions.
Below is a representative data table summarizing the expected MEP characteristics for 3-Chloro-1-oxo-1λ⁵,2,4-triazine.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Oxygen of the Oxo Group | Highly Negative | Red | Prone to Electrophilic Attack |
| Nitrogen Atoms in Triazine Ring | Negative | Yellow to Orange | Susceptible to Electrophilic Attack |
| Chlorine Atom | Moderately Negative | Yellow-Green | Site for Nucleophilic Substitution |
| Carbon Atoms in Triazine Ring | Positive | Blue | Prone to Nucleophilic Attack |
| Hydrogen Atoms | Moderately Positive | Light Blue | Potential for Hydrogen Bonding |
Advanced Solvation Models for Simulating Environmental Effects on Reactivity
The chemical reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. arxiv.org Advanced solvation models are computational methods used to simulate the effects of a solvent on the properties and behavior of a solute molecule. arxiv.org These models are essential for obtaining a more accurate theoretical understanding of chemical reactions in solution.
For 3-Chloro-1-oxo-1λ⁵,2,4-triazine, the application of advanced solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), would provide valuable insights into its stability and reactivity in different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.
The choice of solvent can alter the charge distribution within the 3-Chloro-1-oxo-1λ⁵,2,4-triazine molecule, thereby affecting its reactivity. For example, in a polar solvent like water, the polar regions of the molecule, such as the oxo group and the nitrogen atoms, will be stabilized through dipole-dipole interactions or hydrogen bonding. This stabilization can influence the energies of the molecular orbitals, potentially altering the outcomes of chemical reactions.
Computational studies employing solvation models can predict various properties of 3-Chloro-1-oxo-1λ⁵,2,4-triazine in different solvents, including its absorption spectra, reaction energy barriers, and equilibrium geometries. By comparing the results obtained in the gas phase with those from simulations in various solvents (e.g., non-polar, polar aprotic, and polar protic), a comprehensive picture of the environmental effects on the molecule's chemical behavior can be established.
The following table provides a conceptual summary of how different types of solvents might influence the reactivity of 3-Chloro-1-oxo-1λ⁵,2,4-triazine based on general principles of solvation.
| Solvent Type | Dielectric Constant | Expected Effect on 3-Chloro-1-oxo-1λ⁵,2,4-triazine | Potential Impact on Reactivity |
| Non-polar (e.g., Hexane) | Low | Minimal stabilization of polar groups. | Reactivity may be similar to the gas phase. |
| Polar Aprotic (e.g., DMSO) | High | Stabilization of polar groups through dipole-dipole interactions. | May enhance the nucleophilicity of the oxo group and nitrogen atoms. |
| Polar Protic (e.g., Water) | High | Strong stabilization of polar groups through hydrogen bonding and dipole-dipole interactions. | Can significantly alter reaction pathways and rates, potentially favoring reactions involving charged intermediates. |
Advanced Applications in Organic Synthesis and Materials Science
Strategic Building Block in Complex Heterocyclic Synthesis
The inherent reactivity of 3-Chloro-1-oxo-1λ⁵,2,4-triazine, stemming from the electron-deficient nature of the triazine N-oxide ring and the presence of a good leaving group in the chloro substituent, renders it a valuable precursor for a variety of more complex heterocyclic structures.
Construction of Diverse 1,2,4-Triazine (B1199460) Derivatives with Tunable Functionality
The chloro group at the 3-position of the 1,2,4-triazine N-oxide ring is highly susceptible to nucleophilic aromatic substitution, providing a straightforward and efficient method for the introduction of a wide array of functional groups. This reactivity allows for the synthesis of a diverse library of 1,2,4-triazine N-oxide derivatives with tailored electronic and steric properties.
The high reactivity of 1,2,4-triazine N-oxides towards nucleophiles opens up possibilities for various substitution reactions. researchgate.netconicet.gov.ar The introduction of different nucleophiles can be used to modulate the biological and physicochemical properties of the resulting triazine derivatives.
| Nucleophile | Resulting Functional Group | Potential Application of Derivative |
| Amines (R-NH₂) | 3-Amino-1,2,4-triazine N-oxides | Pharmaceutical scaffolds, Ligands for metal catalysis |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | 3-Alkoxy-1,2,4-triazine N-oxides | Modulators of electronic properties, Intermediates in further transformations |
| Thiols (R-SH) / Thiolates (R-S⁻) | 3-Thioether-1,2,4-triazine N-oxides | Biologically active compounds, Precursors for sulfoxides and sulfones |
| Organometallic reagents (e.g., Grignards) | 3-Alkyl/Aryl-1,2,4-triazines (often with deoxygenation) | C-C bond formation, Synthesis of highly substituted triazines |
This table is illustrative and based on the general reactivity of chloro-N-heterocycles.
Precursor for Novel Fused and Polycyclic Nitrogen Architectures
Beyond simple substitution, 3-Chloro-1-oxo-1λ⁵,2,4-triazine can serve as a key building block for the construction of fused and polycyclic nitrogen-containing architectures. The triazine N-oxide moiety can participate in various cycloaddition and ring-transformation reactions, leading to the formation of novel heterocyclic systems. For instance, 1,2,4-triazines are known to undergo inverse-electron-demand Diels-Alder reactions, and the N-oxide functionality can influence the regioselectivity and reactivity of such transformations. pnrjournal.com
Furthermore, intramolecular cyclization of appropriately substituted 1,2,4-triazine N-oxide derivatives, synthesized via nucleophilic substitution at the 3-position, can provide access to a range of fused heterocycles, such as triazino[4,3-b] researchgate.netconicet.gov.arnih.govtriazines. researchgate.net The N-oxide group can also be a handle for further chemical manipulation, including deoxygenation to the corresponding 1,2,4-triazine, which itself is a versatile precursor for fused systems like pyrrolo[2,1-f] researchgate.netconicet.gov.arnih.govtriazines. researchgate.net
Role as a Versatile Synthetic Reagent or Component in Catalytic Systems
The electrophilic nature of 3-Chloro-1-oxo-1λ⁵,2,4-triazine allows it to function as a reagent in various chemical transformations and as a component in the design of novel catalytic systems.
Employment in Dehydration, Coupling, and Functional Group Interconversion Reactions
Drawing parallels from the well-established use of other chloro-triazine derivatives, 3-Chloro-1-oxo-1λ⁵,2,4-triazine holds potential as a reagent in dehydration and coupling reactions. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a known activating agent for carboxylic acids in the formation of amides and esters. researchgate.net The electrophilic character of the triazine ring in the subject compound suggests it could facilitate similar transformations.
The chloro substituent also opens the door for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of C-C bonds and the introduction of various aryl and vinyl groups at the 3-position.
Development of Modified Reagents for Specific Chemical Transformations
By strategic modification of the 3-Chloro-1-oxo-1λ⁵,2,4-triazine core, it is possible to develop novel reagents with tailored reactivity for specific chemical transformations. For instance, replacement of the chloro group with a moiety that can act as a ligand for a metal catalyst could lead to the creation of new catalytic systems. The 1,2,4-triazine N-oxide scaffold can be fine-tuned to influence the steric and electronic environment around the catalytic center, potentially leading to enhanced selectivity and activity.
Scaffolds for Dendrimeric Architectures and Supramolecular Assemblies
The structural features of 1,2,4-triazines and their N-oxides make them attractive candidates for the construction of highly ordered macromolecular structures such as dendrimers and for participation in supramolecular assemblies.
A study investigating the interaction between a 1,2,4-triazine N-oxide derivative and polyamidoamine (PAMAM) dendrimers highlights the potential for these heterocycles to be incorporated into such complex architectures. conicet.gov.arresearchgate.net The research found that dendrimers with neutral end groups, such as hydroxyl-terminated PAMAMs, can form stable associations with the 1,2,4-triazine N-oxide, suggesting their suitability as carriers for these active compounds. conicet.gov.ar In contrast, dendrimers with amine or carboxylate terminal groups were found to cause hydrolysis of the triazine derivative. conicet.gov.ar
The ability of the triazine N-oxide to engage in specific intermolecular interactions, such as hydrogen bonding via the N-oxide oxygen, makes it a valuable component for the design of self-assembling systems. conicet.gov.ar While much of the existing research on triazine-based dendrimers has focused on the 1,3,5-triazine (B166579) isomer, the principles of using a heterocyclic core as a branching point can be extended to the 1,2,4-triazine N-oxide scaffold. nih.govnih.govresearchgate.net The sequential and regioselective substitution of functional groups on the triazine ring allows for the controlled, generational growth of dendritic structures.
| Dendrimer Type | Interaction with 1,2,4-Triazine N-Oxide | Outcome |
| Amine-terminated PAMAM (e.g., G=3) | Hydrolysis | Degradation of the triazine derivative |
| Carboxylate-terminated PAMAM (e.g., G=2.5, 4.5) | Hydrolysis | Degradation of the triazine derivative |
| Hydroxyl-terminated PAMAM | Stable association | Potential for use as a molecular carrier |
Data sourced from a study on a 1,2,4-triazine N-oxide derivative and PAMAM dendrimers. conicet.gov.ar
Exploration in the Design of Novel Photonic and Electronic Materials
The unique electronic characteristics of the triazine core, particularly its electron-deficient nature, have positioned it as a compelling building block for the creation of advanced photonic and electronic materials. While research on the specific compound "3-Chloro-1-oxo-1lambda5,2,4-triazine" is not extensively detailed in existing literature, the broader family of chloro-triazine derivatives serves as a well-established platform for developing materials with tailored optoelectronic properties. The principles governing these related compounds provide a strong framework for understanding the potential applications of this specific triazine derivative.
The 1,2,4-triazine ring system is characterized as being π-deficient due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms within the ring electrophilic and susceptible to nucleophilic attack. The presence of a chloro-substituent on the triazine ring further enhances this reactivity, providing a versatile handle for synthetic chemists. This chlorine atom acts as an effective leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the precise tuning of the molecule's electronic and photophysical properties. By strategically attaching various electron-donating or electron-accepting moieties, researchers can engineer molecules with specific energy levels (HOMO/LUMO), absorption and emission profiles, and charge transport characteristics.
This "molecular engineering" approach has led to the development of triazine-based materials for a range of applications. For instance, star-shaped molecules incorporating a 1,3,5-triazine core have been investigated as electron-transport-type host materials for highly efficient organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The triazine unit serves as an electron-accepting core, facilitating efficient electron injection and transport within the device. researchgate.net The ability to substitute the chloro groups on a precursor like cyanuric chloride allows for the creation of star-shaped architectures with tailored properties. mdpi.comresearchgate.net
Furthermore, the combination of the electron-deficient triazine core with various aromatic "arms" can lead to the formation of fluorescent chromophores. nih.gov These materials can exhibit interesting photophysical behaviors, such as sensitivity of their emission properties to solvent polarity (solvatochromism). nih.gov The design of such molecules often involves creating a "push-pull" system, where electron-donating groups are connected to the electron-accepting triazine core, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for applications in nonlinear optics and as fluorescent probes.
Detailed research into related triazine derivatives has yielded significant findings regarding their photophysical and electronic properties. The tables below summarize representative data for analogous triazine-based compounds, illustrating the types of properties targeted in materials design.
Table 1: Photophysical Properties of Representative Triazine-Based Fluorescent Dyes
| Compound Analogue | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Donor-Acceptor Triazine 1 | 385 | 480 | 95 | 0.65 |
| Donor-Acceptor Triazine 2 | 410 | 520 | 110 | 0.52 |
This table presents generalized data for analogous donor-acceptor triazine systems to illustrate typical photophysical properties.
Table 2: Electronic Properties of Triazine-Based Host Materials for OLEDs
| Compound Analogue | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Electron Mobility (cm2 V-1 s-1) |
|---|---|---|---|---|
| Triazine Host A | -6.2 | -2.8 | 2.80 | > 10-4 |
| Triazine Host B | -6.1 | -2.7 | 2.69 | > 10-4 |
This table contains representative data for analogous triazine-based electron transport materials used in OLEDs, based on findings for compounds like T2T and T3T. researchgate.net
The exploration of chloro-triazines in materials science is driven by their synthetic accessibility and the tunable nature of their electronic structure. The 3-chloro-1-oxo-1λ⁵,2,4-triazine scaffold, by extension, represents a promising, though currently under-explored, candidate for the design of next-generation photonic and electronic materials. Future research focusing on the functionalization of this specific core could unlock novel materials with enhanced performance for applications in lighting, displays, and organic electronics.
Emerging Research Frontiers and Future Directions
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly central to modern synthetic organic chemistry, and the synthesis of 3-Chloro-1-oxo-1λ⁵,2,4-triazine is no exception. Future research in this area is expected to focus on the development of more environmentally benign and efficient synthetic protocols. This includes the exploration of alternative energy sources, such as microwave irradiation and sonochemistry, which have shown promise in accelerating reaction times and improving yields in the synthesis of other triazine derivatives. mdpi.comambeed.com
A key objective will be the reduction or elimination of hazardous reagents and solvents. For instance, the replacement of traditional chlorinated solvents with greener alternatives like water or bio-based solvents is a critical area of investigation. ambeed.com Furthermore, the development of catalytic methods, potentially using earth-abundant metals, could offer a more sustainable alternative to stoichiometric reagents. The overarching goal is to create synthetic pathways that are not only high-yielding and cost-effective but also minimize environmental impact.
Table 1: Comparison of Conventional and Green Synthetic Approaches for Triazine Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Sonication |
| Solvents | Chlorinated solvents (e.g., chloroform, dichloromethane) | Water, Ethanol (B145695), Solvent-free conditions |
| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic systems, Less hazardous alternatives |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Waste Generation | Higher | Lower, with potential for reagent recycling |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The integration of flow chemistry for the synthesis of 3-Chloro-1-oxo-1λ⁵,2,4-triazine could lead to more efficient and reproducible production. This is particularly relevant for reactions involving hazardous intermediates or highly exothermic processes, as the small reaction volumes in flow reactors mitigate safety risks.
Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, represent the next step in this evolution. These platforms would enable the rapid synthesis and screening of a library of derivatives based on the 3-Chloro-1-oxo-1λ⁵,2,4-triazine scaffold. This would significantly accelerate the discovery of new compounds with desired properties, for example, in the context of drug discovery or materials science. A recent study on the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid demonstrated the potential of flow chemistry to enable a continuous, one-pot method that is both atom-economical and highly selective. rsc.org
Advanced In Silico Screening and Machine Learning for Predictive Reactivity and Property Design
The use of computational tools is becoming increasingly indispensable in modern chemical research. For 3-Chloro-1-oxo-1λ⁵,2,4-triazine, in silico methods can be employed to predict its reactivity towards various nucleophiles and to design derivatives with specific electronic and steric properties. academie-sciences.fr Techniques such as Density Functional Theory (DFT) can provide insights into the molecule's electronic structure and help to rationalize its chemical behavior.
Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is an exciting frontier. nih.govresearchgate.net By training ML models on existing datasets of triazine derivatives, it may be possible to predict the biological activity, toxicity, and other key properties of novel compounds based on the 3-Chloro-1-oxo-1λ⁵,2,4-triazine scaffold. This predictive power can guide synthetic efforts, prioritizing the synthesis of molecules with the highest probability of success and thereby reducing the time and cost of research and development. For instance, a quantitative structure-property relationship (QSPR) model has been developed using machine learning to predict the corrosion inhibition performance of diazine derivatives. researchgate.net
Exploration of Bioisosteric Relationships and Scaffold Hopping in Chemical Probe Development
In the realm of medicinal chemistry and chemical biology, the concepts of bioisosterism and scaffold hopping are powerful strategies for the design of novel bioactive molecules. nih.govctppc.orgpatsnap.comresearchgate.netnih.gov Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The chloro-substituent and the N-oxide moiety in 3-Chloro-1-oxo-1λ⁵,2,4-triazine are both amenable to bioisosteric modifications.
Scaffold hopping, on the other hand, involves replacing the core molecular scaffold of a known active compound with a structurally different one while retaining similar biological activity. rsc.orgchemrxiv.orgwhiterose.ac.uk The 1,2,4-triazine (B1199460) ring itself can be considered a bioisostere of other heterocyclic systems. Future research could explore the use of the 3-Chloro-1-oxo-1λ⁵,2,4-triazine scaffold as a starting point for scaffold hopping to discover new chemical probes with novel biological activities. This approach has been successfully used to enhance the activity of previously reported BCR-Abl PROTACs. rsc.org
Table 2: Potential Bioisosteric Replacements for Functional Groups in 3-Chloro-1-oxo-1λ⁵,2,4-triazine
| Original Group | Potential Bioisosteres | Rationale for Replacement |
| Chloro (-Cl) | -F, -Br, -CN, -CF₃, -SCH₃ | Modulate electronics, lipophilicity, and metabolic stability. |
| N-oxide (N→O) | -SO₂, -C=O | Mimic hydrogen bonding capabilities and electronic effects. |
| 1,2,4-Triazine Ring | Pyrimidine, Pyridazine, Pyrazole, Imidazole | Explore different heterocyclic cores for improved binding or properties. |
Investigation of Unexplored Reactivity Patterns and N-Oxide Mediated Transformations
The N-oxide functionality in 3-Chloro-1-oxo-1λ⁵,2,4-triazine is expected to significantly influence its reactivity compared to the parent 3-chloro-1,2,4-triazine. mdpi.com N-oxides are known to activate the heterocyclic ring towards both nucleophilic and electrophilic attack at different positions. Future research should systematically investigate the reactivity of this compound with a wide range of reagents to uncover novel transformations.
Of particular interest are N-oxide mediated transformations, where the N-oxide group itself participates in the reaction, for example, through deoxygenation-functionalization reactions. mdpi.com These reactions can provide access to a diverse range of substituted 1,2,4-triazines that would be difficult to synthesize through other means. A deeper understanding of the reactivity of 3-Chloro-1-oxo-1λ⁵,2,4-triazine will not only expand the synthetic chemist's toolbox but also pave the way for the development of novel derivatives with unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
